molecular formula C23H18N4O6 B11305826 N-(2-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11305826
M. Wt: 446.4 g/mol
InChI Key: OTCURKHDKKVPIK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent.

    Coupling of the oxadiazole with the phenoxy group: This step involves the reaction of the oxadiazole derivative with a phenol derivative under basic conditions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitrophenyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)-2-(4-nitrophenyl)-1-piperazinylacetamide
  • N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

Uniqueness

N-(2-methoxyphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and potential biological activity

Properties

Molecular Formula

C23H18N4O6

Molecular Weight

446.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18N4O6/c1-31-20-8-3-2-7-19(20)24-21(28)14-32-18-6-4-5-16(13-18)22-25-23(33-26-22)15-9-11-17(12-10-15)27(29)30/h2-13H,14H2,1H3,(H,24,28)

InChI Key

OTCURKHDKKVPIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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